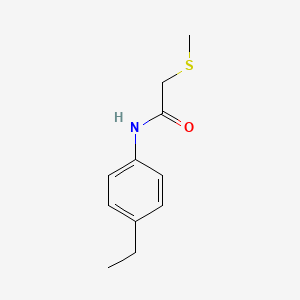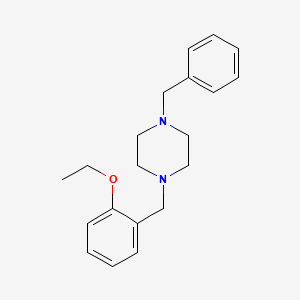
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as BNID, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. The compound has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act through multiple pathways. 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. The compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Finally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of various signaling pathways involved in neuroprotection, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione in lab experiments is its potent activity against cancer cells and its ability to modulate multiple signaling pathways. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further preclinical development. However, the complex synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione and its limited availability may pose challenges for researchers looking to study the compound.
Orientations Futures
There are several potential future directions for research on 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione derivatives with improved potency and selectivity for specific disease targets. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione and its potential as a neuroprotective agent. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione as a therapeutic agent for cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-aminobenzothiazole with phthalic anhydride and nitric acid. The reaction proceeds through a series of steps, including cyclization, nitration, and oxidation, to yield the final product. The synthesis of 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(1,3-benzothiazol-2-yl)-4-nitro-1H-isoindole-1,3(2H)-dione has been investigated for its potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4S/c19-13-8-4-3-6-10(18(21)22)12(8)14(20)17(13)15-16-9-5-1-2-7-11(9)23-15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSSEIPUNSNROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)

![methyl 2-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5849847.png)

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)



![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B5849899.png)
![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5849900.png)